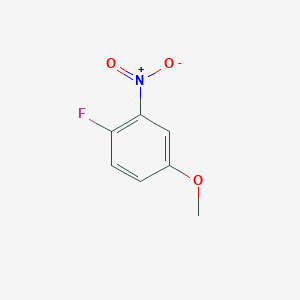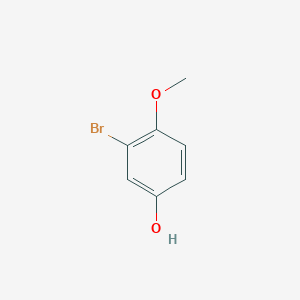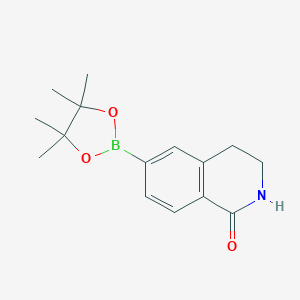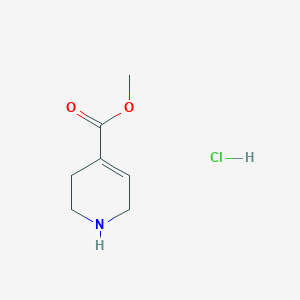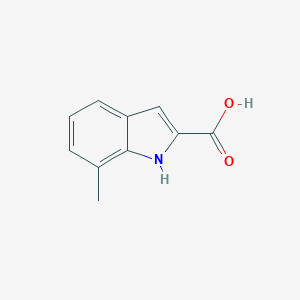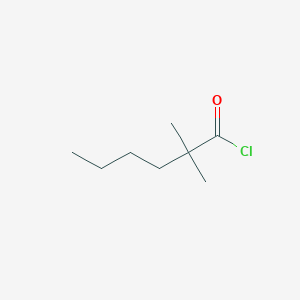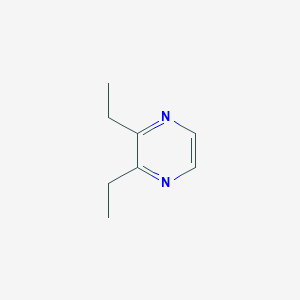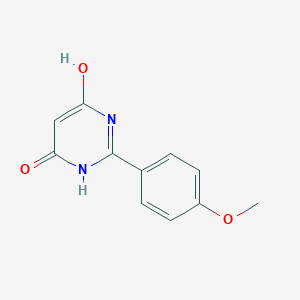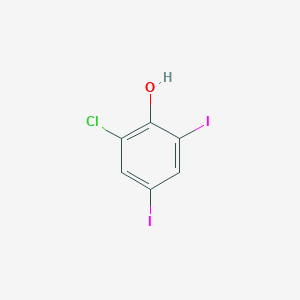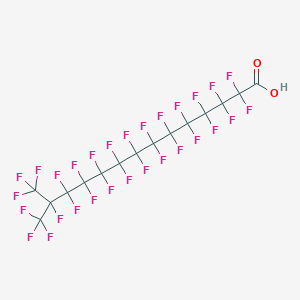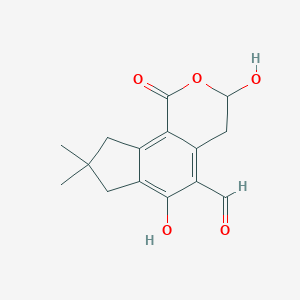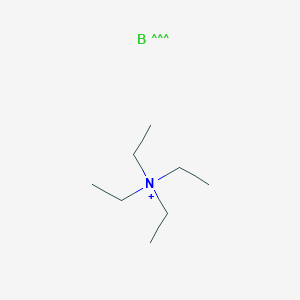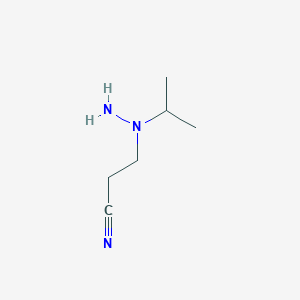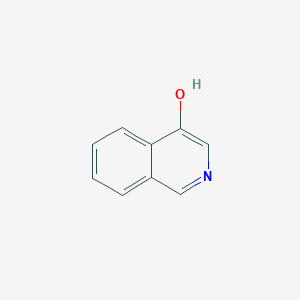![molecular formula C10H10N4O4 B107278 [3,3'-Bipyrazole]-4,4'-dicarboxylic acid, dimethyl ester CAS No. 16267-25-7](/img/structure/B107278.png)
[3,3'-Bipyrazole]-4,4'-dicarboxylic acid, dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3,3'-Bipyrazole]-4,4'-dicarboxylic acid, dimethyl ester is a chemical compound that has shown promising results in scientific research applications. It is a heterocyclic organic compound that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of [3,3'-Bipyrazole]-4,4'-dicarboxylic acid, dimethyl ester is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory response, cell division, and cell growth.
Biochemische Und Physiologische Effekte
[3,3'-Bipyrazole]-4,4'-dicarboxylic acid, dimethyl ester has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been found to inhibit the growth and proliferation of cancer cells and bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using [3,3'-Bipyrazole]-4,4'-dicarboxylic acid, dimethyl ester in lab experiments is its versatility. It can be used in various assays and experiments to investigate its potential applications in different scientific research fields. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of [3,3'-Bipyrazole]-4,4'-dicarboxylic acid, dimethyl ester. One direction is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease. Another direction is to explore its potential applications in the field of regenerative medicine. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Conclusion:
In conclusion, [3,3'-Bipyrazole]-4,4'-dicarboxylic acid, dimethyl ester is a promising compound that has shown potential applications in various scientific research fields. Its anti-inflammatory, anti-cancer, and anti-bacterial properties make it a valuable compound for further investigation. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
There are several methods for synthesizing [3,3'-Bipyrazole]-4,4'-dicarboxylic acid, dimethyl ester. One of the most commonly used methods is the reaction between 4,4'-dicarboxylic acid and 3,3'-bipyrazole in the presence of a dehydrating agent such as thionyl chloride. This reaction results in the formation of [3,3'-Bipyrazole]-4,4'-dicarboxylic acid, dimethyl ester.
Wissenschaftliche Forschungsanwendungen
[3,3'-Bipyrazole]-4,4'-dicarboxylic acid, dimethyl ester has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
Eigenschaften
CAS-Nummer |
16267-25-7 |
|---|---|
Produktname |
[3,3'-Bipyrazole]-4,4'-dicarboxylic acid, dimethyl ester |
Molekularformel |
C10H10N4O4 |
Molekulargewicht |
250.21 g/mol |
IUPAC-Name |
methyl 5-(4-methoxycarbonyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C10H10N4O4/c1-17-9(15)5-3-11-13-7(5)8-6(4-12-14-8)10(16)18-2/h3-4H,1-2H3,(H,11,13)(H,12,14) |
InChI-Schlüssel |
KWXPGZBWEBMJQM-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(NN=C1)C2=C(C=NN2)C(=O)OC |
Kanonische SMILES |
COC(=O)C1=C(NN=C1)C2=C(C=NN2)C(=O)OC |
Synonyme |
3,3'-Bi(1H-pyrazole)-4,4'-dicarboxylic acid dimethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



